molecular formula C15H13N3O2S B11124792 1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11124792
M. Wt: 299.3 g/mol
InChI Key: ZEKQNCZPRJXYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a thiazole ring and an isoquinoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoquinoline derivatives with thiazole-containing intermediates under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:

This compound’s unique combination of the thiazole and isoquinoline structures contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

1-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C15H13N3O2S/c19-14-11-4-2-1-3-10(11)12(9-18-14)15(20)17-6-5-13-16-7-8-21-13/h1-4,7-9H,5-6H2,(H,17,20)(H,18,19)

InChI Key

ZEKQNCZPRJXYBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.